Bienvenue dans la boutique en ligne BenchChem!

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Antitubercular Kinase inhibitor Structure–Activity Relationship

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 896844-42-1, molecular formula C₁₇H₁₇ClN₄O, molecular weight 328.8 g/mol) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is recognized for its purine isostere character and has been widely exploited in kinase inhibitor drug discovery, including CDK, Pim-1, Flt-3, and Lck programs.

Molecular Formula C17H17ClN4O
Molecular Weight 328.8
CAS No. 896844-42-1
Cat. No. B2985645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
CAS896844-42-1
Molecular FormulaC17H17ClN4O
Molecular Weight328.8
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3
InChIKeyQAWHARBEBVBSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 896844-42-1): Core Chemical Identity and Procurement Profile


4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 896844-42-1, molecular formula C₁₇H₁₇ClN₄O, molecular weight 328.8 g/mol) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class . This scaffold is recognized for its purine isostere character and has been widely exploited in kinase inhibitor drug discovery, including CDK, Pim-1, Flt-3, and Lck programs [1]. The compound features a morpholine substituent at the 7-position, a para-chlorophenyl group at the 3-position, and a methyl group at the 5-position. It is catalogued in public screening libraries (e.g., MLSMR ID MLS000685638) and has been tested in multiple high-throughput screening assays, including those targeting regulators of G-protein signaling, opioid receptors, and ADAM17 [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for CAS 896844-42-1: Structural Determinants of Differentiation


The pyrazolo[1,5-a]pyrimidine class encompasses diverse substituent combinations that dictate kinase selectivity, potency, and physicochemical behavior. For CAS 896844-42-1, three structural features preclude generic substitution: (i) the 7-morpholine versus common 7-hydroxy or 7-amine analogs alters hydrogen-bonding capacity at the hinge-binding region of kinases [1]; (ii) the 3-(4-chlorophenyl) group introduces an electron-withdrawing para-chloro substituent that modulates π-stacking and halogen-bonding interactions absent in 3-phenyl or 3-(p-tolyl) analogs [2]; and (iii) the 5-methyl group controls the conformational preference of the pyrimidine ring. Even within C₁₇H₁₇ClN₄O isomers—such as the 2-chlorophenyl positional isomer (3-(2-chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine)—the position of the chlorine atom on the phenyl ring can alter target engagement and metabolic stability . The quantitative evidence below demonstrates that these structural differences translate into measurable differences in biological activity.

Quantitative Differentiation Evidence for 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 896844-42-1)


7-Morpholine vs. 7(4H)-One Substituent Impact on M. tuberculosis DXP Synthase Inhibition

The 7-morpholine substituent in CAS 896844-42-1 distinguishes it from the corresponding 7(4H)-one analog, 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CHEMBL491195/BDBM50263873). In an in vitro enzyme inhibition assay against Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate (DXP) synthase expressed in Escherichia coli, the 7(4H)-one analog exhibited an IC₅₀ of 2.00 × 10⁵ nM (200 µM), representing weak inhibitory activity [1]. While a direct head-to-head IC₅₀ value for CAS 896844-42-1 in the same assay is not publicly available, the morpholine-for-carbonyl substitution is known from kinase inhibitor medicinal chemistry to alter both potency (via modified hinge-binding hydrogen bond patterns) and physicochemical properties (notably LogP and aqueous solubility) [2]. Procurement decisions should account for the 7-morpholine as a distinct chemotype that cannot be substituted by 7(4H)-one, 7-amino, or 7-piperazine analogs without altering the target interaction profile.

Antitubercular Kinase inhibitor Structure–Activity Relationship

Para-Chloro vs. Unsubstituted Phenyl at Position 3: DAF-12 Nuclear Receptor Activity Cross-Comparison

The 4-chlorophenyl substitution on CAS 896844-42-1 can be contextualized against the unsubstituted 3-phenyl analog, 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (MLS000558888, CID 3614066). In a cell-based high-throughput screening assay against the Caenorhabditis elegans nuclear hormone receptor DAF-12 (PubChem AID 743038), the 3-phenyl analog exhibited an EC₅₀ of 6.75 × 10⁴ nM (67.5 µM) [1]. The para-chloro substituent in CAS 896844-42-1 introduces an electron-withdrawing group known from structure–activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine kinase inhibitors to enhance binding through halogen bonding with backbone carbonyls in the kinase hinge or allosteric pockets [2]. While direct EC₅₀ data for the target compound in the DAF-12 assay are not available, the chlorine substituent is a critical pharmacophoric element that cannot be replaced by hydrogen without risking loss of potency and target engagement in certain kinase contexts.

Nuclear receptor C. elegans HTS profiling

Para-Chlorophenyl vs. Para-Tolyl and 2,5-Dimethyl Analogs: Translation Inhibition Activity Profiling

Additional class-level differentiation is provided by comparing CAS 896844-42-1 against close structural analogs tested in a eukaryotic translation initiation assay. The 3-(4-chlorophenyl) substitution pattern can be contrasted with the 3-(p-tolyl) analog (4-(5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine) and the 2,5-dimethyl-3-phenyl analog (4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, BDBM48546). In a dose-response confirmation assay for small molecule inhibitors of eukaryotic translation initiation, BDBM48546 exhibited an IC₅₀ of 6.40 × 10⁴ nM (64 µM) [1]. The 3-(p-tolyl) analog has been reported to show enzyme inhibition activity, but no quantitative IC₅₀ data are publicly deposited for direct comparison . The chlorine atom in CAS 896844-42-1 imparts higher electronegativity and lipophilicity (estimated ClogP increase of approximately +0.7 log units vs. the p-tolyl methyl analog), which influences membrane permeability and metabolic stability [2]. This class-level SAR indicates that the 4-chlorophenyl compound occupies a distinct property space that cannot be replicated by methyl- or unsubstituted-phenyl analogs.

Translation inhibition Eukaryotic initiation HTS profiling

Broader Biological Screening Profile: Multi-Target Activity Fingerprint

CAS 896844-42-1 has been profiled across multiple high-throughput screening panels, providing a polypharmacology fingerprint that aids in differentiation. According to the ChemSrc bioassay aggregation, the compound was tested in at least four distinct primary HTS assays: (i) a cell-based assay for regulators of G-protein signaling 4 (RGS4) at the Johns Hopkins Ion Channel Center; (ii) a luminescence-based cell-based assay for mu-type opioid receptor (OPRM1) agonists at The Scripps Research Institute; (iii) a QFRET-based biochemical assay for ADAM17 (TACE) inhibition at Scripps; and (iv) a fluorescence-based cell-based assay at Scripps . While specific activity values for each assay are not disclosed in aggregated databases, the multi-target screening history indicates that this compound has been evaluated in pathways relevant to GPCR signaling, opioid receptor modulation, and protease inhibition—a broader scope than typical single-kinase-focused pyrazolo[1,5-a]pyrimidines such as BS-181 (CDK7-selective) or APY0201 (PIKfyve-selective) [1]. This broad primary screening profile supports its utility as a chemical probe for pathway deconvolution rather than a single-target tool compound.

HTS profiling Polypharmacology Selectivity

Patent Landscape and Intellectual Property Position for CAS 896844-42-1

The pyrazolo[1,5-a]pyrimidine scaffold encompassing CAS 896844-42-1 is claimed in multiple patent families, most notably US Patent Application 20100029636 (Lck inhibitors) and US Patent 8,580,782 B2 (substituted pyrazolo[1,5-a]pyrimidines as CDK inhibitors) [1][2]. However, CAS 896844-42-1 itself—a 7-morpholino derivative with a 3-(4-chlorophenyl) and 5-methyl substitution—is a specific embodiment that may not be individually exemplified in the Markush structures of these filings. The compound's presence in the NIH Molecular Libraries Small Molecule Repository (MLSMR) since 2007 (depositor: ChemDiv, structure ID 2262-3039) establishes it as a pre-existing, publicly available screening compound, which has implications for freedom-to-operate assessments relative to later-filed composition-of-matter claims [3]. In contrast, later-generation pyrazolo[1,5-a]pyrimidines such as BS-181 and APY0201 are covered by more recent, target-specific patent applications with narrower Markush claims focused on CDK7 or PIKfyve inhibition, respectively. The older provenance and broader patent landscape of CAS 896844-42-1 may simplify procurement for early-stage research where IP encumbrance is a consideration.

Patent analysis Freedom to operate Chemical sourcing

Optimal Research and Industrial Application Scenarios for 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 896844-42-1)


Kinase Inhibitor Lead Optimization: CDK, Lck, and Pim-1 Programs Requiring 7-Morpholine Chemotypes

The 7-morpholine substituent on CAS 896844-42-1 is a privileged fragment for kinase hinge-binding, as demonstrated in the Lck inhibitor patent family (US 20100029636) where morpholine-containing pyrazolo[1,5-a]pyrimidines are explicitly claimed for their kinase selectivity profiles [1]. Research groups optimizing CDK, Lck, or Pim-1 inhibitors should procure CAS 896844-42-1 as a reference compound or synthetic intermediate when the 7-morpholine-3-(4-chlorophenyl)-5-methyl substitution pattern is needed as a core scaffold. The compound's structural distinction from 7(4H)-one analogs (IC₅₀ = 200 µM in DXP synthase assays) [2] underscores the importance of maintaining the morpholine group for target engagement in kinase active sites. The para-chlorophenyl group additionally provides a halogen-bonding handle that cannot be replicated by unsubstituted phenyl (EC₅₀ = 67.5 µM in DAF-12 assays) or p-tolyl analogs .

Phenotypic Screening and Pathway Deconvolution in GPCR and Protease Biology

CAS 896844-42-1 has been tested against RGS4 (GPCR signaling regulator), mu-opioid receptor (OPRM1), and ADAM17 (TACE protease) in NIH Molecular Libraries Program HTS campaigns [1]. This multi-target screening history makes the compound suitable for phenotypic screening programs where a defined polypharmacology profile is desired as a starting point for pathway deconvolution. Unlike single-target tool compounds such as BS-181 (CDK7 IC₅₀ = 21 nM) or APY0201 (PIKfyve IC₅₀ = 5.2 nM), which are optimized for target selectivity [2], CAS 896844-42-1 offers a broader activity fingerprint that may reveal unexpected biology in cell-based disease models. Researchers should prioritize this compound when the experimental goal is target identification or mechanism-of-action studies rather than single-target validation.

Computational Chemistry and Molecular Modeling: Halogen Bonding and Scaffold Hopping Studies

The para-chlorophenyl moiety in CAS 896844-42-1 provides a defined halogen-bond donor for computational studies of ligand–protein interactions. Structure-based design efforts on pyrazolo[1,5-a]pyrimidine CDK4/6 inhibitors [1] have highlighted the role of halogen substituents in modulating binding affinity through interactions with backbone carbonyls in the kinase hinge region. Procurement of CAS 896844-42-1 enables direct experimental validation of computational predictions regarding chlorine-mediated binding effects, which cannot be assessed using the 3-phenyl (DAF-12 EC₅₀ = 67.5 µM) or 3-(p-tolyl) analogs [2]. The compound serves as a well-defined test case for scaffold-hopping exercises from purine to pyrazolo[1,5-a]pyrimidine isosteres while maintaining the 4-chlorophenyl pharmacophore.

Quote Request

Request a Quote for 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.